molecular formula C10H14N6O3 B13396286 2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B13396286
M. Wt: 266.26 g/mol
InChI Key: HOQBPAWPBCAUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside derivative characterized by a modified oxolan (tetrahydrofuran) ring substituted with a 4-amino and 5-hydroxymethyl group at positions 4 and 5, respectively. Its IUPAC name reflects the presence of these functional groups, which distinguish it from canonical nucleosides like guanosine or deoxyguanosine.

Properties

IUPAC Name

2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQBPAWPBCAUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted purines .

Scientific Research Applications

2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by integrating into DNA or RNA strands, disrupting normal cellular processes. It targets specific enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities among the target compound and its analogs:

Compound Name IUPAC Name Oxolan Ring Substitutions Key Functional Groups Biological Relevance References
Target Compound 2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one 4-amino, 5-(hydroxymethyl) Amino, hydroxymethyl Potential antiviral/cytotoxic activity
Guanosine 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one 3,4-dihydroxy, 5-(hydroxymethyl) Hydroxyl groups RNA synthesis, antiviral targets
Deoxyguanosine 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one 4-hydroxy, 5-(hydroxymethyl) Deoxygenated 2'-position DNA component, antiviral prodrugs
2'-O-Methylguanosine (Gm) 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one 3-methoxy, 4-hydroxy, 5-(hydroxymethyl) Methyl ether RNA stability, translational regulation
2'-Fluoro-2'-deoxyguanosine 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one 3-fluoro, 4-hydroxy, 5-(hydroxymethyl) Fluorine substitution Enhanced metabolic stability
Penciclovir 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one Acyclic side chain Hydroxy, hydroxymethyl Anti-herpesvirus activity

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorine or methyl substitutions in analogs like 2'-fluoro-deoxyguanosine reduce susceptibility to phosphorylases, a strategy that could be applicable to the target compound .

Biological Activity

2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, also known as a derivative of purine nucleosides, has garnered attention for its potential biological activities. This compound is structurally related to nucleosides, which play critical roles in cellular processes, including energy metabolism and cell signaling.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C10H13N5O4
Molecular Weight 267.245 g/mol
IUPAC Name 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-1H-purin-6-one
CAS Number 961-07-9

The biological activity of this compound is primarily linked to its interaction with adenosine receptors (ARs). It is suggested that the compound acts as an agonist for specific ARs, influencing various physiological processes such as:

  • Inhibition of Platelet Aggregation : Activation of A2A and A2B receptors can lead to a decrease in platelet aggregation, which is crucial in preventing thrombus formation .
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating pathways associated with neurodegenerative diseases .

Neuroprotective Effects

Research indicates that derivatives similar to this compound may provide neuroprotection by inhibiting apoptotic pathways and promoting neuronal survival. For instance, studies have shown that certain purine derivatives can reduce neuronal cell death in models of neurodegeneration .

Antiviral Activity

Some studies have highlighted the antiviral potential of purine nucleoside analogs. These compounds can interfere with viral replication by mimicking natural nucleosides, thereby inhibiting viral polymerases. This activity has been documented in various viral infections, including those caused by herpesviruses and retroviruses.

Anticancer Properties

The compound's structural resemblance to nucleosides allows it to potentially inhibit cancer cell proliferation. Research has demonstrated that certain purine derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Study on Platelet Function

A study investigated the effects of various adenosine receptor agonists on platelet function. It was found that compounds similar to this compound significantly reduced platelet aggregation in vitro, suggesting a potential therapeutic application for cardiovascular diseases .

Neuroprotection in Animal Models

In animal models of Alzheimer’s disease, administration of purine derivatives resulted in improved cognitive function and reduced amyloid plaque formation. These findings support the hypothesis that targeting adenosine receptors could be beneficial in neurodegenerative conditions .

Q & A

Q. What synthetic methodologies are employed to produce 2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, and how is its purity validated?

Synthesis typically involves coupling a modified purine base with a functionalized oxolane sugar moiety. For example, describes analogous protocols for synthesizing guanosine derivatives using regioselective bromination and esterification, followed by crystallization for purity. Structural validation employs single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding patterns . Purity is assessed via HPLC and NMR spectroscopy, with mass spectrometry verifying molecular weight.

Q. How is the stereochemistry of the oxolane ring in this compound characterized, and why is it critical for biological activity?

The oxolane ring's stereochemistry is resolved using X-ray crystallography (e.g., and ) and circular dichroism (CD) spectroscopy. The (2R,4S,5R) configuration ensures proper orientation of hydroxyl and hydroxymethyl groups, enabling hydrogen bonding with enzymes like kinases or polymerases. Deviations in stereochemistry (e.g., 2'-deoxy vs. 3'-fluoro substitutions) can drastically reduce binding affinity, as seen in nucleoside analog studies .

Q. What are the primary biochemical roles of this compound, and how do they relate to guanosine derivatives?

As a guanosine analog ( ), it serves as a precursor for nucleotides like GMP, GDP, and GTP. Its amino and hydroxymethyl groups enhance solubility and membrane permeability compared to deoxyguanosine ( ). In enzymatic assays, it competes with endogenous guanosine for incorporation into RNA or DNA, making it useful for studying replication mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or cell-line specificity. highlights the importance of standardizing cytotoxicity assays (e.g., MTT or resazurin-based tests) and including positive controls like acyclovir. Dose-response curves should be analyzed using nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Additionally, molecular dynamics simulations ( ) can predict binding modes to explain discrepancies in enzyme inhibition .

Q. What computational methods are recommended to predict the compound’s interaction with target enzymes, such as kinases or reverse transcriptases?

Density-functional theory (DFT) calculations ( ) optimize the compound’s geometry and electronic properties, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like HIV-1 reverse transcriptase ( ). Hybrid QM/MM simulations further refine interaction energies at catalytic sites. For example, used InChI-key-derived descriptors to model nucleoside analog binding .

Q. How does the substitution pattern on the oxolane ring influence the compound’s pharmacokinetics and metabolic stability?

Modifications like fluorination () or ethynylation ( ) alter metabolic pathways. Radiolabeled studies (e.g., ¹⁴C tracing) track hepatic clearance, while LC-MS/MS quantifies metabolites. For instance, shows that 2'-deoxy analogs exhibit prolonged half-lives due to reduced susceptibility to phosphorylases. Computational ADMET tools (e.g., SwissADME) predict logP and cytochrome P450 interactions .

Q. What strategies are used to study the compound’s role in modulating nucleotide-dependent signaling pathways (e.g., cGMP)?

cGMP levels are quantified via ELISA or fluorescence polarization assays. notes that guanosine analogs can perturb cGMP-dependent protein kinases (PKG), affecting vasodilation or platelet aggregation. Knockout cell lines (e.g., PKG-deficient) and CRISPR interference help isolate pathway-specific effects. Isotope-labeled analogs (e.g., ¹³C-guanosine in ) enable tracking in metabolic flux analyses .

Methodological Notes

  • Stereochemical Analysis : Use NOESY NMR to confirm spatial arrangements of substituents .
  • Contradiction Mitigation : Replicate assays in triplicate with blinded analysis to minimize bias .
  • Advanced Modeling : Combine DFT with machine learning (e.g., AlphaFold) for high-accuracy predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.